

Technical Support Center: Cobalt Tricarbonyl Nitrosyl (Co(CO)₃NO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, use, and prevention of photodecomposition of **Cobalt Tricarbonyl Nitrosyl** (Co(CO)₃NO).

Frequently Asked Questions (FAQs)

Q1: What is **Cobalt Tricarbonyl Nitrosyl** and what are its primary applications?

A1: **Cobalt Tricarbonyl Nitrosyl**, with the formula Co(CO)₃NO, is a dark red, volatile organocobalt compound.^[1] It is soluble in nonpolar solvents and is one of the simplest metal nitrosyls.^[1] Its primary applications are in organometallic chemistry and catalysis, including use as a catalyst in organic synthesis and as a precursor for the deposition of cobalt-containing thin films.^[2]

Q2: What are the main stability concerns when working with **Cobalt Tricarbonyl Nitrosyl**?

A2: Co(CO)₃NO is highly sensitive to light, air, and heat. Exposure to any of these can lead to decomposition, compromising its purity and reactivity. It is crucial to store it in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (below 5°C) and protected from light.^{[3][4]}

Q3: What happens when **Cobalt Tricarbonyl Nitrosyl** undergoes photodecomposition?

A3: Photodecomposition of $\text{Co}(\text{CO})_3\text{NO}$ involves the cleavage of the metal-ligand bonds. Depending on the wavelength of the incident light, the primary photochemical step can be the loss of a carbon monoxide (CO) ligand or a nitrosyl (NO) ligand.^[5] For example, photolysis at 355 nm tends to favor the scission of the Co-NO bond, while at 266 nm, both CO and NO loss are observed.^[5] This decomposition leads to the formation of various cobalt-containing species and can significantly affect the outcome of a chemical reaction.

Q4: What are the primary hazards associated with **Cobalt Tricarbonyl Nitrosyl** and what safety precautions should be taken?

A4: **Cobalt Tricarbonyl Nitrosyl** is highly toxic and should be handled with extreme care in a well-ventilated fume hood. It is harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its air sensitivity, all manipulations should be performed using standard Schlenk line or glovebox techniques.^{[4][6][7]}

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Solution of $\text{Co}(\text{CO})_3\text{NO}$ changes color from dark red to a lighter shade or becomes cloudy.	Photodecomposition due to exposure to ambient light.	Immediately protect the solution from light by wrapping the flask with aluminum foil. For future experiments, use amber-colored glassware or a photoreactor designed to exclude external light. ^[8]
Thermal decomposition due to elevated temperature.	Ensure the reaction is maintained at the recommended temperature. Use a cooling bath if necessary. Store the compound at $<5^\circ\text{C}$ when not in use.	
Reaction with atmospheric oxygen or moisture.	Verify the integrity of your inert atmosphere setup. Check for leaks in the Schlenk line or glovebox. Ensure all solvents and reagents are properly dried and degassed before use. ^[7]	
Inconsistent or poor reaction yields in a photochemical reaction.	Incomplete photolysis of the starting material or decomposition of the product.	Monitor the reaction progress using in-situ spectroscopy (e.g., IR or UV-Vis) to determine the optimal reaction time. ^[9] Consider using a different wavelength or light source intensity.
Photodecomposition of the desired product.	If the product is also light-sensitive, minimize its exposure to the light source once formed. This can be achieved by optimizing the reaction time or using a flow	

chemistry setup where the product is continuously removed from the irradiated zone.

Presence of impurities that quench the photochemical reaction.

Purify the $\text{Co}(\text{CO})_3\text{NO}$ and all other reagents before use. Common purification techniques for organometallic compounds include sublimation or distillation under reduced pressure.

Unexpected peaks in IR or NMR spectra of the reaction mixture.

Formation of decomposition products.

Compare the observed spectra with known spectra of $\text{Co}(\text{CO})_3\text{NO}$ and its potential decomposition fragments (e.g., species with fewer CO or NO ligands).^{[9][10]} The presence of new carbonyl stretching frequencies in the IR spectrum can indicate the formation of different metal carbonyl species.

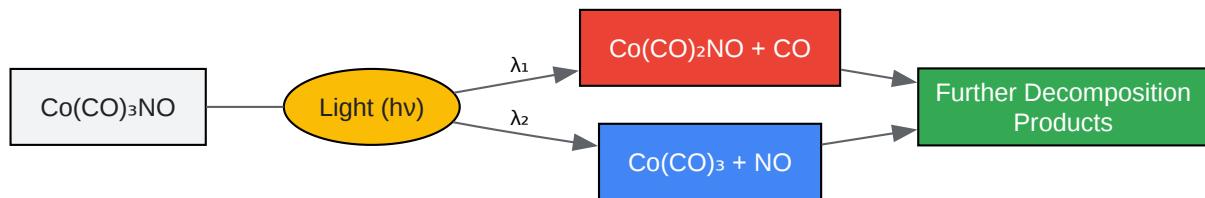
Reaction with solvent.

Ensure the chosen solvent is inert under the photochemical conditions. Some solvents can participate in the reaction upon photoexcitation. Consult the literature for solvent effects on the photostability of similar compounds.^{[11][12]}

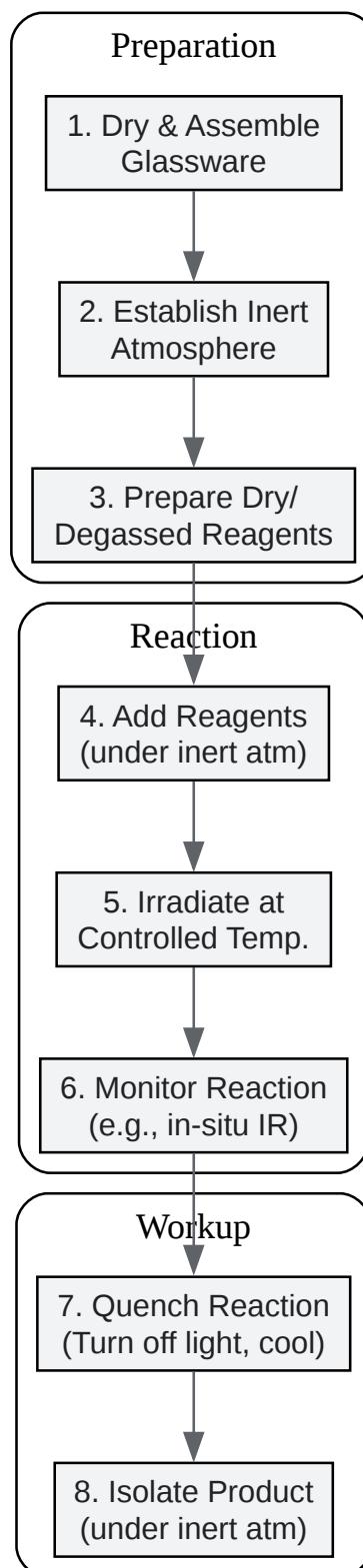
Experimental Protocols

Protocol 1: General Handling and Storage of Cobalt Tricarbonyl Nitrosyl

- Storage: Store $\text{Co}(\text{CO})_3\text{NO}$ in a tightly sealed, amber-colored Schlenk flask or a vial inside a glovebox. The container should be placed in a refrigerator at a temperature below 5°C. The headspace of the container must be filled with an inert gas (argon or nitrogen).
- Handling: All transfers and manipulations of $\text{Co}(\text{CO})_3\text{NO}$ must be performed under an inert atmosphere using a Schlenk line or in a glovebox.[4][6][7]
- Dispensing: Use a gas-tight syringe to transfer the liquid. Before drawing the liquid, flush the syringe with inert gas multiple times.


Protocol 2: Setting up a Photochemical Reaction to Minimize Decomposition

- Glassware Preparation: Use oven-dried glassware. Assemble the reaction setup while hot and immediately place it under a high vacuum to remove any adsorbed water. Subsequently, flush the system with a high-purity inert gas. Repeat this vacuum/inert gas cycle at least three times. For light-sensitive reactions, use amber-colored glassware or wrap the entire apparatus, excluding the light path for the reaction, in aluminum foil.
- Reagent Preparation: Ensure all solvents and other reagents are thoroughly dried and degassed prior to use. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
- Reaction Setup: Assemble the reaction flask with a condenser (if refluxing), a gas inlet connected to a bubbler, and a septum for reagent addition. Maintain a positive pressure of inert gas throughout the experiment.
- Light Source: Use a light source with a specific wavelength appropriate for the desired photochemical transformation. If the reaction is sensitive to a broad spectrum, use a filter to select the desired wavelength range.[8] The light source should be positioned to irradiate the reaction mixture uniformly.
- Temperature Control: Use a cooling bath to maintain a constant, low temperature during the reaction to minimize thermal decomposition.
- Monitoring the Reaction: If possible, use in-situ spectroscopic techniques like IR or UV-Vis to monitor the progress of the reaction and detect the formation of any decomposition products.


[9]

- Quenching the Reaction: Once the reaction is complete, turn off the light source. To quench the reaction, you can cool the mixture to a very low temperature or add a compatible chemical quencher. The choice of quencher depends on the specific reaction, but for many organometallic reactions, a simple and effective method is to introduce a species that will react with any remaining starting material or reactive intermediates. For $\text{Co}(\text{CO})_3\text{NO}$, carefully introducing a mild oxidizing agent or a ligand that can displace the remaining CO/NO groups under dark conditions could be considered, but this must be tested for each specific reaction system.

Visualizations

[Click to download full resolution via product page](#)

Caption: Simplified photodecomposition pathways of $\text{Co}(\text{CO})_3\text{NO}$.

[Click to download full resolution via product page](#)

Caption: Workflow for a photochemical reaction with $\text{Co}(\text{CO})_3\text{NO}$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cobalt tricarbonyl nitrosyl - Wikipedia [en.wikipedia.org]
- 2. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Time-resolved IR studies of gas-phase photochemistry of Co(CO)₃NO | Semantic Scholar [semanticscholar.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Infrared laser spectroscopy of jet cooled cobalt tricarbonyl nitrosyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Cobalt Tricarbonyl Nitrosyl (Co(CO)₃NO)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13735155#preventing-photodecomposition-of-cobalt-tricarbonyl-nitrosyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com